molecular formula C9H7BrN2O2 B1274060 5-(4-Bromophenyl)imidazolidine-2,4-dione CAS No. 37944-78-8

5-(4-Bromophenyl)imidazolidine-2,4-dione

Cat. No. B1274060
CAS RN: 37944-78-8
M. Wt: 255.07 g/mol
InChI Key: JMRHMDVCJFYNGR-UHFFFAOYSA-N
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Description

The compound 5-(4-Bromophenyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various chemical compounds with potential biological activities. The presence of a 4-bromophenyl group suggests that this compound could be a precursor or an intermediate in the synthesis of more complex molecules, potentially with pharmacological properties.

Synthesis Analysis

The synthesis of related imidazole derivatives has been explored in the literature. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involves catalysis, oxidation, and Debus cycloaddition reaction, starting from 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate. The optimized conditions for this synthesis resulted in a high yield of 92.3% . Another study presents a three-component condensation method to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which could potentially be adapted to synthesize 5-(4-Bromophenyl)imidazolidine-2,4-dione .

Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)imidazolidine-2,4-dione would consist of an imidazolidine-2,4-dione core with a bromophenyl substituent at the 5-position. The presence of the bromine atom suggests that this compound could be further functionalized through various organic reactions, such as Suzuki coupling, due to the bromine's ability to act as a good leaving group.

Chemical Reactions Analysis

While the specific chemical reactions of 5-(4-Bromophenyl)imidazolidine-2,4-dione are not detailed in the provided papers, related compounds have been synthesized and reacted in various ways. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione involves catalytic hydrogenation . Additionally, the synthesis of thiazolidine derivatives under microwave irradiation using Suzuki coupling reactions has been reported, which could be relevant for further functionalization of the bromophenyl group in 5-(4-Bromophenyl)imidazolidine-2,4-dione .

Physical and Chemical Properties Analysis

Scientific Research Applications

Pharmacological Activity

5-(4-Bromophenyl)imidazolidine-2,4-dione and its derivatives have been studied for various pharmacological activities. A study by Albuquerque et al. (1995) synthesized derivatives of imidazolidine-2,4-dione, including compounds with a 4-bromophenyl group, and investigated their hypoglycemic and peripheral antinociceptive activities (Albuquerque et al., 1995).

DNA Binding Studies

The DNA binding affinity of imidazolidine derivatives has been a subject of interest due to their potential anti-tumor activity. Shah et al. (2013) studied the UV-Vis spectroscopic behavior of imidazolidine derivatives, including 5-(4-Bromophenyl)imidazolidine-2,4-dione, in relation to their DNA binding propensity. This study highlighted the potential of these compounds as effective anti-cancer drugs (Shah et al., 2013).

Cytotoxic Activity

Research has also been conducted on the cytotoxic properties of imidazolidine derivatives. Costa et al. (1995) synthesized several derivatives, including those with a 4-bromophenyl group, and evaluated their in vitro cytotoxic activity, highlighting their potential in cancer treatment (Costa et al., 1995).

Antidepressant Activity

The antidepressant activity of 5-(4-Bromophenyl)imidazolidine-2,4-dione derivatives was examined by Wessels et al. (1980), who synthesized and tested these compounds in mice, indicating a potential mechanism of action different from traditional antidepressants (Wessels et al., 1980).

Serotonin Receptor Affinity

A study by Czopek et al. (2013) focused on imidazolidine-2,4-dione derivatives for their affinity to serotonin receptors and serotonin transporters. This research suggested the potential of these compounds in enhancing serotonin transporter blocking efficacy, which can be relevant for antidepressant and anxiolytic activities (Czopek et al., 2013).

Docking Study and Pharmacological Evaluation

Jawhar et al. (2018) conducted a study involving the synthesis of imidazolidine-2,4-dione derivatives and evaluated them through docking studies for their interaction with androgen receptors. This research contributes to understanding the pharmacological potential of these compounds in various therapeutic areas (Jawhar et al., 2018).

Safety And Hazards

The safety information available indicates that “5-(4-Bromophenyl)imidazolidine-2,4-dione” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “5-(4-Bromophenyl)imidazolidine-2,4-dione” could involve further exploration of its potential as an inhibitor of PTP1B, given the interest in such inhibitors for the treatment of type 2 diabetes and obesity . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

5-(4-bromophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRHMDVCJFYNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388062
Record name 5-(4-bromophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)imidazolidine-2,4-dione

CAS RN

37944-78-8
Record name 5-(4-bromophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NO Mahmoodi, Z Khodaee - Arkivoc, 2007 - researchgate.net
Re-examination of the facile one-pot synthesis of hydantoins is considered. An efficient method was utilized for the synthesis of hydantoins starting with ketones (3),(7),(10a)-(14a), …
Number of citations: 28 www.researchgate.net

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